molecular formula C11H15NO B3001062 6-Methoxy-3,3-dimethylindoline CAS No. 1158752-37-4

6-Methoxy-3,3-dimethylindoline

Cat. No.: B3001062
CAS No.: 1158752-37-4
M. Wt: 177.247
InChI Key: CQGHVXBZKCKNPA-UHFFFAOYSA-N
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Description

Overview of Indoline (B122111) Heterocycles in Contemporary Organic Chemistry

Indoline, also known as 2,3-dihydroindole, is a heterocyclic aromatic organic compound. nih.govnih.gov Its structure consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. nih.govwikipedia.org This core structure is a fundamental building block in the synthesis of more complex molecules and is found in numerous naturally occurring and synthetic compounds with a wide range of biological activities. researchgate.netderpharmachemica.com

The indoline scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. researchgate.net This versatility has led to the development of a vast number of indoline derivatives with applications as pharmaceuticals. nih.gov The chemical reactivity of the indoline nucleus, particularly its susceptibility to electrophilic substitution and oxidation to the corresponding indole (B1671886), further enhances its utility in organic synthesis. bhu.ac.in

Indoline Scaffolds as Foundational Elements in Advanced Chemical Synthesis

Indoline scaffolds serve as crucial starting materials and intermediates in the construction of complex molecular architectures. nih.govacs.org Their inherent reactivity and structural features allow for a variety of chemical transformations, making them valuable in the synthesis of alkaloids, pharmaceuticals, and functional materials. researchgate.netderpharmachemica.com The development of catalytic methods, including those utilizing transition metals like palladium and iridium, has significantly expanded the toolkit for modifying and functionalizing the indoline core. kaust.edu.saorganic-chemistry.org

The dearomatization of indoles to form indolines and the subsequent functionalization of the indoline ring are powerful strategies for creating stereochemically rich and structurally diverse molecules. acs.org These approaches have been instrumental in the total synthesis of numerous natural products. rsc.org

Positional and Electronic Influence of Methoxy (B1213986) Substitution on Indoline Core Reactivity and Properties

The introduction of a methoxy (-OCH3) group onto the indoline core has profound effects on its chemical reactivity and electronic properties. The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This activation makes the ring more susceptible to electrophilic aromatic substitution reactions. chim.itsmolecule.com

The position of the methoxy group dictates the regioselectivity of these reactions. A methoxy group at the 6-position, as in 6-methoxy-3,3-dimethylindoline, influences the orientation of incoming electrophiles. Theoretical calculations and experimental observations on related methoxy-substituted indoles show that the methoxy group can direct substitution to specific positions on the benzene ring. nih.govoup.com This electronic influence is a key tool for chemists to control the outcome of synthetic transformations and to fine-tune the biological activity of the resulting molecules. nih.govunife.it

Chemical and Physical Properties of this compound

The specific chemical and physical properties of this compound are not extensively detailed in publicly available literature. However, based on its structure and data for related compounds, the following properties can be inferred.

PropertyValue
CAS Number 1158752-37-4 chemsrc.com
Molecular Formula C11H15NO chemsrc.com
Molecular Weight 177.24 g/mol chemsrc.com
Appearance Likely a solid or oil at room temperature
Solubility Expected to be soluble in common organic solvents
Boiling Point Not available chemsrc.com
Melting Point Not available chemsrc.com
Flash Point Not available chemsrc.com

Synthesis of this compound

Specific, detailed laboratory procedures for the synthesis of this compound are not readily found in the surveyed literature. However, general synthetic routes for substituted indolines can be adapted for its preparation. A plausible approach would involve the Fischer indole synthesis starting from a suitably substituted phenylhydrazine (B124118) and 3-methyl-2-butanone, followed by reduction of the resulting indole. smolecule.com

Another potential route could be the cyclization of a substituted N,N-diallylaniline. For instance, a related compound, N-allyl-3-(lithiomethyl)-5-methoxyindoline, was synthesized via a facile cyclolithiation of 2-bromo-4-methoxy-N,N-diallylaniline. sci-hub.se A similar strategy could likely be employed to construct the this compound skeleton.

Spectroscopic Data of this compound

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are available from commercial suppliers and chemical databases. bldpharm.com While specific spectra are proprietary, the expected chemical shifts and fragmentation patterns can be predicted based on the structure. For example, in the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons, the methoxy group protons, the N-H proton, and the gem-dimethyl group protons. The ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule.

Applications in Organic Synthesis

As a substituted indoline, this compound is a valuable building block in organic synthesis. The presence of the methoxy group activates the aromatic ring, making it a useful precursor for further functionalization. chim.it The indoline nitrogen can be readily alkylated or acylated, and the aromatic ring can undergo various electrophilic substitution reactions. Furthermore, the indoline can be oxidized to the corresponding indole, providing access to a different class of heterocyclic compounds. bhu.ac.in

Properties

IUPAC Name

6-methoxy-3,3-dimethyl-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)7-12-10-6-8(13-3)4-5-9(10)11/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGHVXBZKCKNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms in 6 Methoxy 3,3 Dimethylindoline Chemistry

Mechanistic Pathways of Indoline (B122111) Ring Formation and Functionalization

The synthesis of the 6-methoxy-3,3-dimethylindoline core can be achieved through various strategic approaches, with the Fischer indole (B1671886) synthesis being a classic and adaptable method. This reaction typically involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comyoutube.com For the synthesis of the 6-methoxy-3,3-dimethylindole precursor, p-methoxyphenylhydrazine (derived from p-anisidine) and isobutyraldehyde (B47883) would be the logical starting materials.

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process: wikipedia.orgbyjus.comyoutube.com

Hydrazone Formation: The reaction initiates with the condensation of p-methoxyphenylhydrazine and isobutyraldehyde to form the corresponding hydrazone. This is a standard imine formation reaction, driven by the removal of water.

Tautomerization: The hydrazone then tautomerizes to its enamine form. This step is crucial as it sets the stage for the key bond-forming event.

beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement (a type of pericyclic reaction), which is the core of the Fischer synthesis. This concerted step forms a new carbon-carbon bond at the ortho position of the aromatic ring and breaks the N-N bond.

Rearomatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon forms the five-membered ring of the indoline precursor.

Elimination: Finally, the elimination of ammonia (B1221849) under acidic conditions leads to the formation of the indole ring. To obtain the target indoline, a subsequent reduction step of the indole double bond is necessary.

Alternative methods for the construction of the indoline ring include palladium-catalyzed intramolecular C-H amination of β-arylethylamines and copper-catalyzed cyclization reactions. These modern techniques offer different retrosynthetic disconnections and often proceed under milder conditions.

Functionalization of the pre-formed this compound can occur at several positions: the nitrogen atom, the aromatic ring, and the C2 position adjacent to the nitrogen. The mechanistic pathways for these transformations are diverse and depend on the nature of the reagents and reaction conditions.

Reaction TypeKey Mechanistic FeatureTypical Reagents
Fischer Indole Synthesis beilstein-journals.orgbeilstein-journals.org-Sigmatropic RearrangementArylhydrazine, Aldehyde/Ketone, Acid Catalyst
Palladium-Catalyzed AminationReductive Eliminationβ-Arylethylamine, Pd Catalyst, Oxidant
Copper-Catalyzed CyclizationC-N Bond Formationo-Haloarylethylamine, Cu Catalyst, Base

This table presents generalized data for indoline synthesis; specific yields for this compound may vary.

Detailed Reaction Mechanisms for Functional Group Transformations

The indoline nucleus, while generally electron-rich, can be rendered susceptible to nucleophilic attack under specific conditions. Nucleophilic substitution reactions are not common on the indoline ring itself unless activated by strongly electron-withdrawing groups. For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that the presence of the nitro and carbonyl groups activates the C2 position for nucleophilic attack by various nucleophiles, leading to substitution of the methoxy (B1213986) group on the nitrogen. youtube.comorganic-chemistry.org The proposed mechanism involves an addition-elimination pathway where the nucleophile attacks the electron-deficient C2 position, followed by the elimination of the leaving group.

While this compound lacks the strong activation of a nitro group, similar principles could apply if a leaving group were present at a suitable position and the ring were activated in some other manner. Nucleophilic addition reactions typically require the formation of an electrophilic intermediate, such as an indolinium ion. Protonation or alkylation of the nitrogen atom can generate an iminium-like species, making the C2 position susceptible to attack by nucleophiles.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the powerful electron-donating methoxy group. The directing effects of the substituents on the aromatic ring determine the regioselectivity of these reactions. The methoxy group is a strong ortho, para-director, while the fused, alkyl-substituted dihydro-pyrrole ring (the indoline part) also acts as an activating, ortho, para-directing group.

In the case of 6-methoxyindoline, the positions ortho and para to the methoxy group are C5 and C7. The position ortho to the indoline ring fusion is C7, and the para position is C4. Therefore, the directing effects of both groups are synergistic, strongly activating the C5 and C7 positions for electrophilic attack. The C7 position is ortho to both activating groups, and the C5 position is para to the indoline moiety and ortho to the methoxy group. Consequently, electrophilic substitution is expected to occur predominantly at these two positions. Studies have shown that the presence of a 6-methoxy group activates the indole nucleus to such an extent that direct substitution at the C2 position can also become a competitive process. wikipedia.org

The general mechanism for electrophilic aromatic substitution involves two key steps:

Attack by the Aromatic Ring: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

The relative stability of the possible arenium ion intermediates determines the regiochemical outcome. For 6-methoxyindoline, attack at C5 and C7 leads to intermediates where the positive charge can be delocalized onto both the methoxy oxygen and the indoline nitrogen, providing significant stabilization.

ElectrophileReactionExpected Major Products
Br2/FeBr3Bromination5-Bromo- and 7-Bromo-6-methoxy-3,3-dimethylindoline
HNO3/H2SO4Nitration5-Nitro- and 7-Nitro-6-methoxy-3,3-dimethylindoline
Acyl Chloride/AlCl3Friedel-Crafts Acylation5-Acyl- and 7-Acyl-6-methoxy-3,3-dimethylindoline

This table illustrates the expected regioselectivity based on general principles of electrophilic aromatic substitution.

Radical cyclizations provide a powerful alternative for the construction of the indoline skeleton, often from acyclic precursors. A common strategy involves the generation of an aryl radical from an ortho-haloaniline derivative, which then undergoes intramolecular cyclization onto a tethered alkene.

For the synthesis of a 3,3-dimethylindoline (B1314585) derivative, the precursor would typically be an N-alkenyl-2-haloaniline where the alkenyl group is a 2-methylprop-2-enyl moiety. The mechanism generally proceeds as follows:

Radical Initiation: A radical initiator, such as AIBN (azobisisobutyronitrile) or a transition metal complex with a reducing agent, initiates the process. This often involves the homolytic cleavage of a weak bond or a single-electron transfer to the aryl halide.

Aryl Radical Formation: The initiator system facilitates the formation of an aryl radical at the position of the halogen on the aniline (B41778) ring.

Intramolecular Cyclization: The aryl radical undergoes a 5-exo-trig cyclization, attacking the double bond of the tethered alkenyl group. This step is generally rapid and irreversible. The gem-dimethyl group on the alkene precursor directs the cyclization to form the 3,3-dimethyl-substituted indoline ring.

Radical Quenching/Propagation: The resulting alkyl radical is then quenched, typically by abstracting a hydrogen atom from a donor molecule (like tributyltin hydride) or by participating in further propagation steps, to yield the final indoline product.

The stereochemical outcome of such cyclizations can often be controlled by the geometry of the transition state during the cyclization step.

The methoxy group on the aromatic ring of this compound is an ether linkage and, as such, can be susceptible to cleavage under strongly acidic conditions. Acid-catalyzed methanolysis would involve the protonation of the ether oxygen, making the methyl group or the aromatic carbon susceptible to nucleophilic attack by a solvent molecule, such as methanol.

The likely mechanism for the cleavage of the aryl methyl ether bond involves:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the methoxy group's oxygen atom by a strong acid. This makes the ether a better leaving group (methanol).

Nucleophilic Attack: A nucleophile (e.g., a halide ion from the acid or a solvent molecule) attacks either the methyl group in an SN2 fashion or the aromatic carbon in an SNAr-type reaction. Given the stability of the aromatic ring, SN2 attack on the methyl group is generally more favorable, leading to the formation of a phenol (B47542) (6-hydroxy-3,3-dimethylindoline) and a methylated nucleophile (e.g., methyl halide).

Under solvolytic conditions with methanol, an equilibrium could be established, but the cleavage of the strong aryl-oxygen bond is typically disfavored without very harsh conditions or specific reagents like HBr or BBr3. The indoline nitrogen can also be protonated under acidic conditions, which would deactivate the aromatic ring towards electrophilic attack and could potentially influence the reactivity of the methoxy group.

Stereochemical Outcomes and Atropisomerism in Indoline-Based Reactions

While this compound itself is achiral, functionalization at the C2 position can introduce a stereocenter. Furthermore, the introduction of bulky substituents on the nitrogen atom can lead to a fascinating form of stereoisomerism known as atropisomerism.

Atropisomerism arises from hindered rotation around a single bond, creating stable, non-interconverting rotational isomers (atropisomers). In the context of indoline derivatives, this is most commonly observed in N-acyl or N-aryl substituted systems. If a bulky acyl or aryl group is attached to the indoline nitrogen, rotation around the N-C(aryl) or N-C(acyl) bond can be restricted by steric hindrance from the substituents at the C7 position of the indoline ring.

The stereochemical outcome of reactions at a prochiral center, such as C2, can be controlled using chiral catalysts or auxiliaries. For instance, the reduction of a 2-substituted indolenine or the addition of a nucleophile to a C2-substituted indolinium ion could proceed with high diastereoselectivity or enantioselectivity, depending on the reaction conditions and the reagents employed.

Compound ClassPotential StereochemistryKey Factor
2-Substituted IndolinesPoint Chirality (at C2)Stereoselective synthesis/reaction
N-Aryl/N-Acyl IndolinesAxial Chirality (Atropisomerism)Steric hindrance restricting N-C bond rotation

This table outlines the potential stereochemical features that can arise in derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 6 Methoxy 3,3 Dimethylindoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 6-methoxy-3,3-dimethylindoline derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms.

Application of 1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, ROESY)

The structural backbone of this compound derivatives is unequivocally established through a suite of NMR experiments.

¹H NMR: The proton NMR spectrum provides initial information on the number and types of protons present. For a representative this compound structure, characteristic signals would include those for the aromatic protons, the methoxy (B1213986) group protons, and the gem-dimethyl protons. The aromatic protons typically appear as a set of coupled multiplets in the range of 6.5-7.5 ppm. The methoxy protons would be observed as a sharp singlet around 3.8 ppm, while the two methyl groups at the C3 position, being chemically equivalent, would present as a singlet at approximately 1.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key resonances would include the aromatic carbons (110-160 ppm), the quaternary carbon at C3 (around 40-50 ppm), the two methyl carbons (around 25-30 ppm), and the methoxy carbon (around 55 ppm).

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks. In the aromatic region, COSY correlations would definitively map the connectivity between adjacent protons on the benzene (B151609) ring, aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals corresponding to each protonated carbon in the molecule. For instance, the aromatic C-H signals in the ¹³C spectrum can be directly linked to their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the gem-dimethyl protons to the C2 and C3 carbons, and from the methoxy protons to the C6 carbon, would be expected.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is instrumental in determining through-space proximities of protons, which is vital for conformational analysis. For instance, spatial proximity between the N-H proton and protons on adjacent substituents could be observed.

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
H-46.8 - 7.2C-250 - 60
H-56.6 - 6.8C-340 - 50
H-76.7 - 7.0C-3a140 - 150
NH3.5 - 4.5C-4110 - 120
OCH₃~3.8C-5110 - 115
C(CH₃)₂~1.3C-6155 - 165
C-7115 - 125
C-7a130 - 140
OCH₃~55
C(CH₃)₂25 - 30

Advanced Chemical Shift Analysis and Correlation with Electronic Environments

The chemical shifts of both ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The electron-donating nature of the methoxy group at the C6 position significantly influences the chemical shifts of the aromatic protons and carbons. Specifically, the ortho (C5 and C7) and para (C4) positions relative to the methoxy group are expected to be shielded, resulting in upfield shifts in their ¹³C NMR signals compared to unsubstituted indoline (B122111). The gem-dimethyl groups at the C3 position introduce steric hindrance, which can affect the conformation of the five-membered ring and, consequently, the chemical shifts of neighboring nuclei.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the indoline ring is typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the aromatic ring is particularly Raman active.

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
N-H3300 - 35003300 - 3500Stretching
Aromatic C-H3000 - 31003000 - 3100Stretching
Aliphatic C-H2850 - 30002850 - 3000Stretching
C=C (aromatic)1500 - 16001500 - 1600Stretching
C-N1300 - 13501300 - 1350Stretching
C-O (methoxy)1230 - 12701230 - 1270Asymmetric Stretching
C-O (methoxy)1020 - 10501020 - 1050Symmetric Stretching

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are indispensable for determining the molecular weight of this compound derivatives and for probing their fragmentation pathways, which in turn provides structural information.

Fragmentation Pathway Analysis Using Tandem Mass Spectrometry (e.g., ESI-MS/MS, FT-ICR-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion can then be used to induce fragmentation and analyze the resulting product ions. For this compound, a likely primary fragmentation event would be the loss of a methyl radical from the gem-dimethyl group at C3, which is a common fragmentation pathway for compounds containing a tertiary carbon center. Another expected fragmentation would involve the cleavage of the five-membered ring. High-resolution mass spectrometry, such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR-MS), allows for the determination of the exact mass of the precursor and fragment ions, enabling the confident assignment of their elemental compositions.

A plausible fragmentation pathway for protonated this compound ([C₁₁H₁₅NO + H]⁺) could involve the initial loss of a methyl group (CH₃) to form a stable carbocation. Subsequent fragmentation might involve the loss of carbon monoxide (CO) or other small neutral molecules from the heterocyclic ring.

Electronic Spectroscopy (UV-Vis and Photoemission Spectroscopy) for Electronic Transitions and Ionization Energies

Theoretical calculations and experimental data for related indole (B1671886) derivatives can provide some general insights. For instance, studies on deprotonated indoline have been conducted using anion photoelectron spectroscopy. This technique has been used to determine the electron affinity of the related indolyl radical. nih.gov Furthermore, the valence and core level photoelectron spectra of gaseous indole and some of its other derivatives have been investigated, providing information on their electronic structure and binding energies. researchgate.netju.edu.jo However, the substitution pattern of this compound, with a methoxy group at the 6-position and gem-dimethyl groups at the 3-position, would significantly influence its electronic properties, making direct extrapolation of data from other derivatives unreliable.

To accurately characterize the electronic transitions and ionization energies of this compound, dedicated spectroscopic studies would be required. Such research would provide valuable data on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity and potential applications in materials science and medicinal chemistry.

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable)

A definitive solid-state structural determination of this compound through single-crystal X-ray crystallography has not been reported in publicly available scientific literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise atomic coordinates, are not available for this specific compound.

While X-ray crystallography has been successfully employed to elucidate the three-dimensional structures of various substituted indoline and spirooxindole derivatives, providing insights into their molecular geometry, bond lengths, and intermolecular interactions, no such study has been published for this compound. The successful growth of a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. Should such a crystal be obtained in the future, X-ray crystallography would provide unambiguous information about its solid-state conformation and packing arrangement.

Structure Reactivity Relationship Studies in 6 Methoxy 3,3 Dimethylindoline Analogs

Quantitative and Qualitative Assessment of Substituent Effects on Chemical Reactivity

The introduction of various substituents onto the aromatic ring or the nitrogen atom of the 6-methoxy-3,3-dimethylindoline scaffold allows for a systematic investigation of their impact on chemical reactivity. The principles of physical organic chemistry, particularly Hammett-type relationships, provide a framework for quantitatively assessing these effects. By correlating reaction rates or equilibrium constants with substituent constants (σ), it is possible to elucidate the electronic nature of the transition state and the sensitivity of the reaction to electronic perturbations.

The methoxy (B1213986) group at the 6-position is an electron-donating group (EDG) through resonance, which generally increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the inductive effect of the oxygen atom is electron-withdrawing, but the resonance effect typically dominates in directing electrophilic aromatic substitution. The gem-dimethyl groups at the 3-position, while not directly attached to the aromatic ring, can exert steric hindrance and also possess a weak electron-donating inductive effect.

To illustrate the quantitative impact of substituents, consider a hypothetical electrophilic aromatic substitution reaction on a series of 4-substituted this compound analogs. The relative rates of reaction can be correlated with the Hammett sigma constants (σp) of the substituents at the 4-position.

Substituent (X) at 4-positionHammett Constant (σp)Relative Reaction Rate (krel)Log(krel)
-NO20.780.15-0.82
-CN0.660.25-0.60
-Br0.231.50.18
-H0.001.00.00
-CH3-0.173.20.51
-OCH3-0.277.80.89

A plot of log(krel) versus σp would be expected to yield a straight line with a negative slope (ρ < 0), indicating that the reaction is favored by electron-donating groups and that a positive charge develops in the transition state. This is consistent with the mechanism of electrophilic aromatic substitution.

Qualitatively, the nature of the substituent dictates the regioselectivity of reactions. Electron-donating groups on the benzene (B151609) ring will generally direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of this compound, the powerful directing effect of the methoxy group would favor substitution at the 5- and 7-positions.

The Role of Molecular Geometry and Conformational Constraints in Reaction Outcomes

The geometry of the indoline (B122111) ring system, which is not planar like indole (B1671886), plays a crucial role in determining reaction outcomes. The five-membered ring of indoline can adopt various envelope and twisted conformations. The presence of the gem-dimethyl groups at the 3-position introduces significant steric bulk, which can influence the preferred conformation of the five-membered ring and, consequently, the accessibility of different reactive sites.

These conformational constraints can have a profound impact on the stereoselectivity of reactions. For instance, in reactions involving the chiral center that can be created at the 2-position, the gem-dimethyl groups can direct the approach of a reagent from the less hindered face of the molecule, leading to the preferential formation of one diastereomer over another.

Consider a hypothetical diastereoselective reduction of a 2-substituted 6-methoxy-3,3-dimethylindolinium ion. The preferred conformation of the indolinium ion and the steric hindrance posed by the gem-dimethyl groups would dictate the trajectory of the hydride delivery.

Reducing AgentMajor DiastereomerDiastereomeric Ratio (d.r.)Proposed Rationale
NaBH4trans85:15Attack from the less hindered face, opposite to the larger substituent at C2.
L-Selectride®cis95:5Bulky reducing agent approaches from the sterically most accessible trajectory, influenced by the conformation of the five-membered ring.

The rigidity of the indoline scaffold can be further modified by incorporating it into larger, polycyclic systems. Such conformational constraints can be exploited to achieve high levels of stereocontrol in asymmetric synthesis.

Influence of Electronic Properties (e.g., Electrophilicity, Nucleophilicity) on Indoline Reactivity

The electronic properties of the this compound core determine its character as either a nucleophile or an electrophile in a given reaction. The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule. The electron-rich aromatic ring, activated by the methoxy group, is also nucleophilic and readily participates in electrophilic substitution reactions.

The nucleophilicity of the nitrogen atom can be modulated by the substituents on the aromatic ring. Electron-withdrawing groups will decrease the electron density on the nitrogen, making it less nucleophilic. Conversely, electron-donating groups will enhance its nucleophilicity.

The indoline ring can also be rendered electrophilic. For example, N-acylation or N-sulfonylation withdraws electron density from the nitrogen atom, making the N-H proton more acidic and allowing for deprotonation to form an indolinide anion, which is a potent nucleophile. Furthermore, oxidation of the indoline to the corresponding indoleninium ion generates a highly electrophilic species that is susceptible to attack by nucleophiles at the 2-position.

The interplay between the nucleophilicity of the nitrogen and the aromatic ring is a key feature of indoline chemistry.

Reaction TypeRole of IndolineKey Influencing FactorExample Transformation
N-AlkylationNucleophileLone pair on nitrogenReaction with methyl iodide
Friedel-Crafts AcylationNucleophileElectron-rich aromatic ringReaction with acetyl chloride and AlCl3
Pictet-Spengler ReactionNucleophileBoth nitrogen and C2 positionCondensation with an aldehyde
Reaction with NucleophilesElectrophile (as indoleninium ion)Oxidation stateAddition of a Grignard reagent to an N-acylindoleninium ion

Correlation of Structural Modifications with Catalytic Performance in Model Systems

The unique structural and electronic properties of this compound analogs make them attractive scaffolds for the design of organocatalysts. By appending a catalytically active moiety to the indoline core, it is possible to create a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

The modular nature of the indoline scaffold allows for systematic structural modifications to optimize catalytic performance. For instance, the steric and electronic properties of substituents on the aromatic ring can be fine-tuned to enhance the catalyst's activity and selectivity. The gem-dimethyl groups can provide a rigid and well-defined chiral pocket around the active site.

Consider a hypothetical asymmetric Michael addition catalyzed by a chiral secondary amine derived from this compound. The enantioselectivity of the reaction would be highly dependent on the structure of the catalyst.

Catalyst ModificationEnantiomeric Excess (ee %)Observed Trend
Parent this compound-derived catalyst75%Baseline performance
Introduction of a bulky substituent at the 7-position92%Increased steric hindrance enhances facial discrimination of the enamine intermediate.
Replacement of 6-methoxy with 6-nitro group45%Electron-withdrawing group reduces the nucleophilicity of the enamine, lowering reactivity and selectivity.
Modification of the N-substituent85%The steric and electronic nature of the N-substituent influences the conformation of the catalyst and its interaction with the substrates.

Through such systematic studies, a clear correlation between the structural features of the this compound-based catalyst and its performance can be established, guiding the rational design of more efficient and selective catalysts.

Applications of 6 Methoxy 3,3 Dimethylindoline As a Versatile Chemical Building Block and Scaffold

Strategic Utilization in the Synthesis of Complex Heterocyclic Systems

The indoline (B122111) nucleus is a cornerstone in the synthesis of numerous heterocyclic compounds, and 6-Methoxy-3,3-dimethylindoline serves as a particularly important starting material for a class of photochromic molecules known as spiropyrans and spirooxazines. The synthesis typically involves the condensation of a methylene (B1212753) indoline derivative (Fischer's base) with a suitable salicylaldehyde (B1680747) or ortho-nitrosophenol derivative.

The general synthetic route to produce a spiropyran from this compound involves its quaternization to form a Fischer's salt, which is then converted to the corresponding methylene base. This reactive intermediate readily undergoes condensation with a substituted salicylaldehyde. The methoxy (B1213986) group at the 6-position of the indoline influences the electronic properties of the resulting spiropyran, affecting its photochromic behavior, such as the color of the open-ring merocyanine (B1260669) form and the kinetics of the ring-closing reaction.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

Precursor Reagent Resulting Heterocycle Application Area
1,3,3-Trimethyl-6'-methoxy-2-methyleneindoline Substituted Salicylaldehyde Indoline Spiropyran Photochromic Materials
1,3,3-Trimethyl-6'-methoxy-2-methyleneindoline 2-Hydroxy-1-naphthaldehyde Naphthopyran Optical Switches

These reactions highlight the strategic importance of the this compound core in accessing complex, functional heterocyclic systems that are otherwise challenging to synthesize.

Integration into the Construction of Natural Product Cores and Analogs

The indole (B1671886) skeleton is a privileged structure found in a vast array of natural products with significant biological activities. While direct total syntheses of natural products starting specifically from this compound are not extensively documented, its structural motifs are present in several complex alkaloids. Synthetic strategies, such as the Fischer indole synthesis, provide a powerful method for constructing the indole core from arylhydrazines and carbonyl compounds.

The 6-methoxyindole (B132359) framework is a key component of various natural products. For instance, the total synthesis of tryprostatin A, a potential anticancer agent, involves the creation of a 6-methoxy-substituted indole core. thieme-connect.com The synthesis begins with m-anisidine, which is converted through a Japp–Klingmann reaction and subsequent Fischer indole synthesis into a mixture of 6-methoxy and 4-methoxyindole (B31235) isomers. thieme-connect.com This demonstrates the utility of methoxy-substituted precursors in building the foundational skeletons of complex natural molecules. The this compound scaffold can, therefore, be considered a valuable starting point for the synthesis of analogs of such natural products, where the gem-dimethyl group at the C3 position can be used to introduce conformational constraints or serve as a synthetic handle for further elaboration.

Application as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The development of chiral ligands and auxiliaries is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. While the this compound molecule itself is achiral, it can be derivatized to create chiral structures that may serve as ligands for metal-catalyzed reactions. The synthesis of chiral indolines is an active area of research, often employing methods like asymmetric hydrogenation of indoles or enantioselective C-H activation. rsc.orgpatsnap.com

However, a review of the scientific literature indicates that the use of derivatives of this compound specifically as chiral auxiliaries or ligands is not a widely reported application. The field of asymmetric catalysis is dominated by other classes of "privileged ligands," such as those based on BINOL, Salen, or phospholane (B1222863) backbones, which have demonstrated broad applicability and high efficacy across a range of transformations. researchgate.net While the indoline framework is a component of some chiral ligands, the specific 6-methoxy-3,3-dimethyl substituted variant does not feature prominently in this context. This suggests that its potential in asymmetric synthesis remains a largely unexplored area for future investigation.

Potential in Advanced Materials Development and Functional Coatings

The unique properties of molecules derived from this compound make them attractive candidates for the development of advanced materials and functional coatings. Its primary contribution in this field is through its use as a precursor to photoresponsive spiropyran compounds.

Spiropyrans derived from this compound are renowned for their photochromism—a reversible transformation between two isomers, a colorless, non-planar spiropyran (SP) form and a colored, planar merocyanine (MC) form, induced by light.

Upon irradiation with UV light, the C-O spiro bond cleaves, allowing for rotation and the formation of the highly conjugated, zwitterionic merocyanine form. This process is reversible, with visible light or thermal energy promoting the ring-closure back to the spiropyran form. This switching behavior leads to significant changes in the molecule's absorption spectrum, dipole moment, and refractive index.

The large change in molecular structure and electronic distribution between the SP and MC forms gives rise to significant second-order non-linear optical (NLO) properties in the merocyanine isomer. This makes these materials candidates for applications in optical data storage, optical switching, and frequency doubling.

Table 2: Photochromic Properties of a Representative Spiropyran Derived from a 6-Methoxyindoline Precursor

Form Color Absorption Max (λmax) Key Property
Spiropyran (SP) Colorless ~350 nm (UV region) Thermally stable, non-polar

Furthermore, the indoline scaffold is utilized in the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs). Although specific performance data for dyes derived directly from this compound is sparse, related indoline-based D-π-A (Donor-π bridge-Acceptor) sensitizers are known to be effective in converting light to electricity. The indoline moiety typically serves as the electron donor component in these dyes.

The indole nucleus is a promising scaffold for the development of environmentally friendly antifouling agents, which are designed to prevent the accumulation of marine organisms on submerged surfaces without releasing toxic biocides. Research has shown that various indole derivatives, inspired by marine natural products, exhibit significant activity against the settlement of barnacles and the formation of bacterial biofilms. patsnap.comnih.gov These compounds are attractive alternatives to traditional toxic antifoulants due to their potential for low toxicity and biodegradability. patsnap.com While specific studies on this compound are limited, the general efficacy of the indole core suggests its potential as a precursor for new antifouling compounds.

In the realm of surface modification, spiropyrans derived from this indoline are used to create "smart" surfaces with switchable properties. The light-induced transformation from the relatively non-polar spiropyran form to the highly polar, zwitterionic merocyanine form can dramatically alter the surface energy and, consequently, its wettability. researchgate.net A surface functionalized with these molecules can be switched between hydrophobic and hydrophilic states using UV and visible light, respectively. This capability has potential applications in microfluidics, controlled drug release systems, and self-cleaning coatings. researchgate.net

Q & A

Q. What are the established synthetic routes for 6-Methoxy-3,3-dimethylindoline, and how do reaction conditions influence yield?

The Torgov-Smith steroid synthesis scheme is a foundational method, where 6-methoxy-3,3-dimethyl-1-tetralone is used as a precursor to generate derivatives like 7,7-dimethylestradiol 3-methyl ether. Key steps include alkylation and cyclization under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation . Another route involves alkylation with 3-chloro-3-methyl-1-butyne followed by Claisen rearrangement, which constructs fused dimethylpyran rings. Yields are highly sensitive to catalyst choice (e.g., trifluoroacetic acid) and solvent polarity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Basic characterization relies on 1H NMR and mass spectrometry (MS) to confirm molecular weight and functional groups (e.g., methoxy peaks at δ 3.7–3.9 ppm). Advanced verification employs X-ray crystallography , as demonstrated for related 19-nortestosterone analogs, which resolved the 8α,14β configuration of the dimethylindoline core . NIST-standardized spectral databases (e.g., IR, GC-MS) are critical for cross-referencing .

Q. What preliminary biological screening approaches are used to study its bioactivity?

Initial studies focus on in vitro assays targeting enzymes like phospholipases or proteases, using fluorogenic substrates to measure inhibition kinetics. Structural analogs with methoxy groups (e.g., indolequinones) have shown antiproliferative activity, suggesting similar frameworks for testing . Dose-response curves (IC50 values) and cytotoxicity assays (e.g., MTT) are standard for prioritizing lead compounds.

Advanced Research Questions

Q. How can conflicting stereochemical data from X-ray vs. NMR be resolved for derivatives of this compound?

In the synthesis of 19-nortestosterone analogs, X-ray diffraction revealed an unexpected 8α,14β configuration conflicting with NMR-based predictions. This discrepancy was attributed to crystal-packing forces stabilizing non-equilibrium conformers. Researchers should combine dynamic NMR (to study ring-flipping kinetics) and DFT calculations (to model steric effects) to reconcile such data .

Q. What advanced strategies optimize the regioselectivity of methoxy-group functionalization?

Directed ortho-metalation (DoM) using lithium amides or boronic acid coupling (Suzuki-Miyaura) can enhance regioselectivity. For example, 3-methoxyphenylboronic acid derivatives enable selective cross-coupling at the C4 position, minimizing side reactions . Solvent polarity (e.g., THF vs. CPME) and temperature gradients (0°C to reflux) are critical for controlling reaction pathways .

Q. How do computational models predict the pharmacokinetic properties of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models analyze binding affinity to targets like steroid receptors or cytochrome P450 enzymes. For instance, pyrazoloquinoline derivatives with methoxy groups show high binding scores to kinase domains, correlating with in vivo bioavailability studies . ADMET predictions (e.g., LogP, plasma protein binding) guide lead optimization .

Q. What methodologies address low solubility in aqueous systems for in vivo studies?

Co-crystallization with cyclodextrins or PEGylation improves solubility. For example, methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exhibited enhanced bioavailability when formulated as a β-cyclodextrin inclusion complex . Dynamic light scattering (DLS) monitors nanoparticle dispersion stability.

Data Contradiction and Validation

Q. How should researchers interpret discrepancies in synthetic yields across literature reports?

Variations in yields often stem from impurities in starting materials (e.g., 3-chloro-3-methyl-1-butyne purity >97% vs. 90%) or subtle differences in workup protocols (e.g., column chromatography vs. recrystallization). Replicating procedures with HPLC-grade solvents and rigorous moisture control (e.g., molecular sieves) minimizes variability .

Q. What validation steps confirm the absence of regioisomers in methoxy-group reactions?

High-resolution LC-MS coupled with 2D NMR (e.g., HSQC, NOESY) identifies regioisomers. For example, NOE correlations between methoxy protons and adjacent methyl groups distinguish C6 vs. C7 substitution patterns . Isotopic labeling (e.g., deuterated methoxy groups) can further trace reaction pathways .

Emerging Applications

Q. What novel pharmacological targets are being explored for this compound analogs?

Recent studies highlight kinase inhibition (e.g., PI3K/AKT pathway) and antiparasitic activity (e.g., Plasmodium protease inhibition). A pyrazoloquinoline derivative (C17H21N5O) demonstrated nanomolar affinity for piperazine receptors, suggesting potential in neurodegenerative disease models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.